molecular formula C12H13N5O4 B1221686 Carprazidil CAS No. 68020-77-9

Carprazidil

Cat. No.: B1221686
CAS No.: 68020-77-9
M. Wt: 291.26 g/mol
InChI Key: LIQCCUFOYBAGQT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Carprazidil can be synthesized through a series of organic reactions. The preparation involves the condensation of specific organic compounds followed by reduction and acylation reactions. The detailed synthetic route includes:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, ensuring the availability of raw materials and simplicity of the process .

Chemical Reactions Analysis

Types of Reactions

Carprazidil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Carprazidil has several scientific research applications, including:

Mechanism of Action

Carprazidil exerts its effects through vasodilation, which involves the relaxation of blood vessels. The mechanism includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Carprazidil

This compound is unique due to its slow onset and long duration of action, making it suitable for long-term management of hypertension and heart failure. Its specific molecular structure and interaction with biological targets differentiate it from other vasodilators .

Properties

CAS No.

68020-77-9

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate

InChI

InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18)

InChI Key

LIQCCUFOYBAGQT-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3

Canonical SMILES

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3

68020-77-9

Synonyms

Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester
carprazidil
methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate
Ro 12-4713
Ro 124713

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 G. of dimethyl 6-[3,6-dihydro-1(2H)-pyridyl]-2,4-pyrimidine-dicarbamate-3-oxide are heated to 140° C. under an argon atmosphere in 300 ml. of dimethylformamide while stirring for 30 minutes. The dimethylformamide is evaporated under reduced pressure and the residue is recrystallized from methanol/methylene chloride. There is obtained methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate, having a melting point of 213°-215° C. (decomposition).
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Synthesis routes and methods II

Procedure details

53 Mg. of methyl 2-amino-6-[3,6-dihydro-1(2H)-pyridyl]-4-pyrimidinecarbamate-3-oxide are dissolved in 5 ml. of methylene chloride. The solution is cooled to 0° C. and treated with 0.2 ml. of triethylamine and 0.12 ml. of 20% phosgene in toluene. The mixture is stirred for 30 minutes and then treated with 0.5 ml. of concentrated sodium hydroxide and 10 ml. of water. After stirring for 15 minutes, the two phases are separated, and the organic phase is again washed with water. The combined aqueous phases are acidified with hydrochloric acid, there being obtained pure methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate having a melting point of 213°-214° C.
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Synthesis routes and methods III

Procedure details

35 ml of triethylamine are added to a suspension of 13.3 g (0.05 mol) of methyl 2-amino-6-[(3,6-dihydro-1(2H)-pyridyl)]-4-pyrimidinecarbamate-3-oxide in 600 ml of methylene chloride. After cooling to -20°, 32.5 ml (0.06 mol) of a 20% solution of phosgene in toluene are added dropwise within 2 minutes. After 10 minutes, the mixture is treated with 100 ml of 1N sodium hydroxide. The organic phase is separated and extracted with 1N sodium hydroxide. The aqueous extracts are acidified with 25% hydrochloric acid and the milky suspension is extracted with methylene chloride/methanol (95:5). The organic extracts are dried over sodium sulfate and evaporated under reduced pressure. 90 ml of acetonitrile are added to the residue. 5.6 g of dicyclohexylamine are added at 45° to the suspension obtained and the mixture is stirred at this temperature for a further 4 hours. The crystalline precipitate is filtered off under suction, washed with acetonitrile, carefully sucked dry and added to 180 ml of water. The suspension obtained is acidified to pH 3 with a solution of potassium bisulfate and stirred for a further 0.75 hour. After cooling to 0°, the precipitate is filtered off under suction, washed with water and dried at 60° under reduced pressure. After recrystallization from a mixture of methylene chloride/methanol/ether, there is obtained methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]oxadiazolo-[2,3-a]pyrimidine-7-carbamate of melting point 216°-218°.
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